Metacetamol

Overview

Description

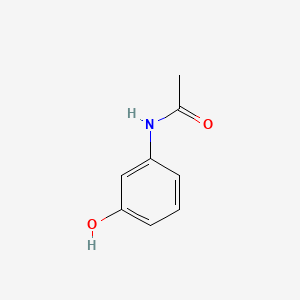

Metacetamol, also known as 3-hydroxyacetanilide, is a regioisomer of paracetamol. It possesses analgesic and antipyretic properties but has never been marketed as a drug. Unlike paracetamol, this compound is non-toxic and has been studied for its potential as a safer alternative for pain and fever relief .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metacetamol can be synthesized through the acetylation of meta-aminophenol. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Metacetamol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of aminophenol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid, and sulfuric acid, respectively.

Major Products

Oxidation: Quinone derivatives.

Reduction: Aminophenol derivatives.

Substitution: Halogenated, nitrated, and sulfonated this compound derivatives.

Scientific Research Applications

Pharmacological Properties

Metacetamol is being investigated as a safer alternative to paracetamol due to its reduced hepatotoxicity. Studies have shown that this compound does not deplete glutathione in vivo, which is a significant factor in the hepatotoxic effects associated with paracetamol use. This characteristic makes this compound a promising candidate for further exploration in pain management and antipyretic therapies without the associated risks of liver damage .

Synthesis of Novel Derivatives

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity. For instance, a study developed hydrazone derivatives starting from this compound, which exhibited moderate to potent anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7). One derivative demonstrated an IC50 value of 9.89 μM against MDA-MB-231 cells, indicating its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3e | MDA-MB-231 | 9.89 |

| 3b | MCF-7 | Moderate |

| 3a | MDA-MB-231 | Moderate |

Polymorphism Studies

A significant finding in the study of this compound is its polymorphic behavior under varying conditions. This compound exhibits different stable forms that can affect its solubility and bioavailability, crucial factors in drug formulation . The discovery of a new polymorph has implications for the development of more effective pharmaceutical products.

Antimicrobial Potential

In addition to anticancer properties, this compound derivatives have shown promising antimicrobial activity. A series of compounds derived from this compound were evaluated for their effectiveness against various pathogens, indicating a broad spectrum of biological activity that could be harnessed for therapeutic purposes .

Mechanism of Action

Metacetamol exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and fever. It targets the cyclooxygenase (COX) enzymes, particularly COX-2, reducing the production of prostaglandins in the central nervous system. This leads to a decrease in pain sensation and body temperature.

Comparison with Similar Compounds

Similar Compounds

Paracetamol (acetaminophen): A widely used analgesic and antipyretic with similar properties but higher toxicity.

Phenacetin: An older analgesic with similar effects but withdrawn due to its carcinogenicity.

Aspirin: Another common analgesic and antipyretic with anti-inflammatory properties.

Uniqueness

Metacetamol is unique due to its non-toxic nature compared to paracetamol and phenacetin. Its potential as a safer alternative for pain and fever relief makes it a compound of interest in pharmaceutical research.

Biological Activity

Metacetamol, a structural isomer of paracetamol (acetaminophen), has garnered attention due to its potential as a safer alternative with lower toxicity. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and implications in clinical settings.

This compound (C8H9NO2) is characterized by its chemical structure, which includes an acetyl group attached to an amine. Its molecular weight is approximately 151.17 g/mol. The compound is soluble in organic solvents like DMSO, allowing for various applications in biological studies .

Anticancer Activity

Recent studies have highlighted this compound's potential in cancer treatment. A series of this compound derivatives were synthesized and evaluated for their anticancer effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The most promising derivative exhibited an IC50 value of 9.89 μM against MDA-MB-231 cells, indicating significant cytotoxicity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 3e | MDA-MB-231 | 9.89 | Most effective derivative |

| 3a | MCF-7 | TBD | Moderate activity observed |

| 3b | MDA-MB-231 | TBD | Further testing required |

The mechanism of action appears to involve apoptosis induction, supported by molecular docking studies that suggest binding to the colchicine site on tubulin, which may disrupt microtubule dynamics essential for cancer cell proliferation .

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial activity. In particular, one derivative demonstrated effective antifungal properties against Candida krusei, with a minimum inhibitory concentration (MIC) of 8 μg/ml . This suggests that this compound and its derivatives could serve as a basis for developing new antifungal agents.

Clinical Relevance and Case Studies

This compound's relevance extends to clinical scenarios involving acetaminophen overdose. In cases where high doses of acetaminophen are ingested, this compound could potentially serve as a safer alternative due to its lower toxicity profile. A case study highlighted the management of acetaminophen poisoning, emphasizing the importance of timely intervention with antidotes like N-acetylcysteine .

Table 2: Case Study Summary on Acetaminophen Overdose

| Case ID | Patient Age | Ingestion Amount (g) | Treatment Initiated | Outcome |

|---|---|---|---|---|

| 1 | 17 | 40 | Activated charcoal + acetylcysteine | Medically cleared after monitoring |

| 2 | 15 | >30 | Acetylcysteine initiated | Developed hepatic failure despite treatment |

Polymorphism and Crystallization

Research has identified different polymorphs of this compound, which can influence its biological activity and stability. A new polymorph was characterized using various analytical techniques such as IR spectroscopy and X-ray diffraction. Understanding these polymorphic forms is crucial for optimizing the formulation and delivery of this compound in therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methods are recommended to distinguish between the polymorphic forms of metacetamol?

Polymorphs I (orthorhombic, Pna2₁) and II (monoclinic, P2₁) of this compound can be differentiated using X-ray diffraction (XRD) to identify lattice parameters, differential scanning calorimetry (DSC) to compare melting points and enthalpies (e.g., form I melts at 416.2 K with ΔH = 24.6 kJ/mol), and vibrational spectroscopy (IR/Raman) to detect hydrogen-bonding variations .

Q. How does the thermodynamic stability of this compound polymorphs under ambient conditions influence formulation strategies?

this compound is a monotropic system under ambient conditions, with form I being the most thermodynamically stable. This requires rigorous control during crystallization to avoid unintended phase transitions. DSC and vapor pressure data confirm that form I has the lowest heat content and highest density, favoring its dominance in standard formulations .

Q. What is the methodological approach to studying this compound's impact on paracetamol crystallization kinetics?

Induction time and metastable zone width (MSZW) measurements using focused beam reflectance measurement (FBRM) and ATR-UV/Vis spectroscopy can quantify nucleation inhibition. For example, 1–4 mol% this compound increases induction times by up to 50% and alters paracetamol crystal morphology from tabular to columnar .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in polymorphic volume data under pressure?

Discrepancies in specific volume measurements (e.g., due to XRD equipment variability) require cross-validation using high-pressure differential thermal analysis (HP-DTA) and topological phase diagrams . Calorimetric data must be reconciled with volumetric inequalities to construct accurate P-T phase diagrams, as demonstrated for this compound’s I-II-L triple point (535±10 K, 692±70 MPa) .

Q. What advanced techniques enable selective crystallization of metastable polymorphs in continuous systems?

Mixed suspension mixed product removal (MSMPR) and oscillatory baffled crystallizers can template metastable form II paracetamol using this compound as an additive. These platforms achieve >99% polymorphic purity by adsorbing this compound onto crystal surfaces, suppressing stable form I nucleation .

Q. How do impurities like this compound affect the unit-cell parameters of host crystals?

XRPD refinement reveals that this compound incorporation shortens the a- and c-axes of paracetamol by ~0.05 Å at 6.78 mol% impurity. This contrasts with acetanilide, which has negligible impact, highlighting the role of structural similarity in lattice distortion .

Q. What methodologies are effective for characterizing this compound-based co-crystals?

3D electron diffraction and simulated annealing resolve low-symmetry co-crystal structures (e.g., this compound-TCNQ). Mixed-stack configurations in P1 symmetry are validated via conformational energy landscape optimization .

Q. How can pharmacokinetic interactions between this compound and paracetamol be assessed in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection enables simultaneous quantification in plasma. Internal standards (e.g., diphylline) and one-compartment modeling (GraphPad Prism) are used to derive pharmacokinetic parameters like clearance and half-life .

Q. What strategies address data contradictions in polymorphic stability studies?

Multi-technique validation (e.g., combining XRD, DSC, and thermal expansion analysis ) mitigates equipment-specific biases. For this compound, topological phase diagrams reconcile enthalpy and density data to explain enantiotropy under pressure .

Q. How do solubility differences between polymorphs inform bioavailability studies?

Kinetic solubility assays and transition temperature analysis distinguish metastable (higher solubility) and stable forms. For this compound, pressure-induced enantiotropy creates a solubility "window" for form II, relevant for enhancing dissolution rates .

Properties

IUPAC Name |

N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNWXBAGRTUKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022089 | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-42-1 | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacetamol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetamidophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metacetamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

406 °F (NTP, 1992) | |

| Record name | N-ACETYL-M-AMINOPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.